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1. Introduction Atopic Dermatitis (AD) is a chronic, inflammatory, and pruritic skin disease affecting a
significant portion of the population. The Janus kinase (JAK) signaling pathway is implicated in the
pathogenesis of AD, making it a valuable therapeutic target [1]. Brepocitinib (PF-06700841) is a potent
small-molecule inhibitor of tyrosine kinase 2 (TYK2) and JAK1. A topical formulation was developed to
provide effective symptom reduction while minimizing systemic exposure, offering a potential novel

treatment for mild-to-moderate AD [1] [2].
2. Trial Design and Methodology This section details the core design of the phase IIb trial (NCT03903822).

2.1. Study Overview

¢ Objective: To assess the efficacy, safety, and pharmacokinetics of topical brepocitinib cream in
participants with mild-to-moderate AD [1].

e Design: A phase Ilb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group, dose-
ranging study [1].

e Duration: The study included a 6-week treatment period, preceded by a screening period and
followed by a 4-week follow-up [1].

¢ Location: The trial was conducted across 65 sites in 10 countries [1].

2.2. Participant Criteria Key inclusion criteria were [1]:

e Males (12-75 years) and females (18-75 years) with a clinical diagnosis of AD for = 3 months.
¢ Investigator’s Global Assessment (IGA) score of 2 (mild) or 3 (moderate) at screening and baseline.
e Body Surface Area (BSA) involvement of 2-20% (excluding groin, genitals, or scalp).
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e Eczema Area and Severity Index (EASI) total score between 3 and 21.
e Peak Pruritus Numerical Rating Scale (PP-NRS) grade > 2 at baseline.

2.3. Treatment Protocol A total of 292 participants were randomized equally into one of eight treatment
arms to receive either once-daily (QD) or twice-daily (BID) applications for 6 weeks [1]. The target dose

application rate was predefined as 2 mg of formulation per cm? of treated BSA [2].

Table 1: Treatment Arms and Dosing Regimens

Treatment Arm Dosing Frequency
Vehicle Once Daily (QD)
Brepocitinib 0.1% (1 mg/g) QD

Brepocitinib 0.3% (3 mg/q) QD

Brepocitinib 1.0% (10 mg/qg) QD

Brepocitinib 3.0% (30 mg/qg) QD

Vehicle Twice Daily (BID)
Brepocitinib 0.3% (3 mg/qg) BID

Brepocitinib 1.0% (10 mg/q) BID

2.4. Endpoints

e Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI)
total score at Week 6 [1].

e Key Secondary Endpoints included the proportion of participants achieving validated Investigator
Global Assessment (VIGA) response, and percent change in Peak Pruritus Numerical Rating Scale
(PP-NRS) [1].

o Safety Assessments: Adverse events (AEs) were monitored throughout the study. Trough plasma
samples were collected at specified time points to determine systemic exposure [1] [2].

3. Efficacy and Safety Results
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3.1. Efficacy Outcomes At Week 6, brepocitinib 1% QD and 1% BID groups demonstrated statistically

significant, greater percentage reductions in EASI total score compared to their respective vehicle groups [1].

Table 2: Primary Efficacy Endpoint at Week 6 (Least Squares Mean Percentage Change from Baseline in
EASI)

Treatment Group Percentage Reduction (90% CI)
Vehicle QD -44.4% (-57.3 t0 -31.6)
Brepocitinib 1% QD -70.1% (-82.1 to -58.0)
Vehicle BID -47.6% (-57.5 to -37.7)
Brepocitinib 1% BID -75.0% (-83.8 to -66.2)

3.2. Safety and Tolerability

e The frequency of adverse events (AEs) did not follow a dose-dependent trend [1].

e There were no serious adverse events (SAEs) or deaths reported in the study [1].

e A subsequent pharmacokinetic analysis indicated that when the 3% cream was applied to less than
50% of BSA, systemic exposure maintained at least a threefold margin to non-clinical safety findings,
suggesting a wide safety margin for topical use [2].

4. Mechanism of Action and Pharmacokinetics

4.1. Signaling Pathway and Inhibition Brepocitinib acts as an orthosteric inhibitor, competing with ATP
for binding to the active site of the TYK2 and JAK1 catalytic domains [3]. This action inhibits the signaling
of multiple cytokines involved in AD pathogenesis, including TYK?2-dependent interleukins (IL-12, IL-23)
and those signaling through JAK1 (IL-4, IL-13, IL-22, IL-31, TSLP) [2] [3]. The following diagram
illustrates this targeted pathway and inhibition logic.
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4.2. Pharmacokinetic Profile A quantitative analysis of this and another trial established a linear

relationship between the amount of active drug applied and the systemic trough concentration (CTrough) [2].

This model predicts that systemic exposure in pediatric patients would be comparable to adults when the

same percentage of BSA is treated, informing safe dose-strength selection for future trials [2].
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Experimental Protocol for Topical Brepocitinib
Administration

This protocol outlines the detailed methodology for the treatment phase of the clinical trial.

1. Materials

¢ Topical brepocitinib cream at specified concentrations (0.1%, 0.3%, 1.0%, 3.0%) and matching
vehicle control.
e Calibrated weighing equipment for returned tubes to calculate cream usage.

2. Pre-Treatment Procedures

e Randomization & Blinding: Participants are randomized using interactive response technology.
Investigators and participants are blinded to treatment assignment but not to dosing frequency [1].
e Dispensable Unit: Provide the participant with a dispensable unit of their assigned treatment.
¢ Training: Instruct the participant or caregiver on the proper application technique, including:
o Applying cream to all areas affected by AD, excluding the hair-bearing scalp.
o The target application rate is 2 mg of formulation per cmz of treated BSA [2].

3. Treatment Administration

¢ Dosing: Participants apply the assigned cream either once daily (QD) or twice daily (BID) as per their
randomization group.

e Duration: The treatment period lasts for 6 weeks.

e Logistics: Participants or caregivers self-administer the treatment at home.

4. Data Collection and Monitoring

o Efficacy Assessments: Record EASI scores and other efficacy endpoints at baseline and Week 6
[1].

o Safety Monitoring: Actively monitor and record all adverse events throughout the 6-week treatment
and 4-week follow-up period [1].

¢ Pharmacokinetic Sampling: Collect trough plasma samples pre-dose on Days 1, 8, 15, 22, 29, and
43 [2].

e Cream Usage: Weigh the returned treatment tubes at each visit to calculate the average amount of
cream applied per dose [2].

Key Conclusions for Researchers
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The phase IIb trial (NCT03903822) demonstrates that topical brepocitinib at 1% strength, administered both
QD and BID, is an effective and well-tolerated treatment for mild-to-moderate Atopic Dermatitis, showing
significant improvement in the EASI score compared to vehicle control [1]. The safety profile is favorable,
with no serious adverse events or deaths reported, and pharmacokinetic modeling supports a wide safety
margin for systemic exposure [1] [2]. These promising results warrant further investigation in larger phase III

trials with longer treatment durations to confirm long-term efficacy and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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